molecular formula C24H30O5 B1666799 ベラプロスト CAS No. 88430-50-6

ベラプロスト

カタログ番号: B1666799
CAS番号: 88430-50-6
分子量: 398.5 g/mol
InChIキー: CTPOHARTNNSRSR-APJZLKAGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beraprost is an organic heterotricyclic compound that is (3aS,8bS)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan in which the hydrogens at positions 1R, 2R and 5 are replaced by (3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl, hydroxy and 3-carboxypropyl groups, respectively. It is a prostaglandin receptor agonist which is approved to treat pulmonary arterial hypertension in Asia. It has a role as a vasodilator agent, a platelet aggregation inhibitor, an antihypertensive agent, a prostaglandin receptor agonist and an anti-inflammatory agent. It is a monocarboxylic acid, an organic heterotricyclic compound, a secondary alcohol, a secondary allylic alcohol and an enyne. It is a conjugate acid of a beraprost(1-).
Beraprost is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.

科学的研究の応用

Pulmonary Arterial Hypertension

Beraprost has been primarily studied for the treatment of PAH, a condition characterized by high blood pressure in the pulmonary arteries, leading to right heart failure if untreated.

  • Efficacy : In a randomized, double-blind, placebo-controlled trial involving 130 patients with NYHA functional class II and III PAH, beraprost significantly improved exercise capacity as measured by the 6-minute walk test (6-MW) over 12 weeks. The mean improvement was 25.1 meters compared to placebo (p=0.036) . Furthermore, the Borg Dyspnea Index improved by -0.94 (p=0.009), indicating enhanced symptom relief .
  • Long-term Use : A 12-month study involving 116 patients showed that beraprost reduced disease progression markers at six months (p=0.002) and improved walking distance at three and six months . However, benefits appeared to diminish over time.

Intermittent Claudication

Beraprost has also been evaluated for its effectiveness in treating intermittent claudication, a condition characterized by muscle pain due to inadequate blood flow during exercise.

  • Clinical Findings : The BERCI-2 study demonstrated that administration of beraprost (40 μg three times daily) for six months significantly increased both pain-free walking distance and maximum walking distance compared to placebo .

Safety Profile

Common side effects associated with beraprost include headache, flushing, jaw pain, diarrhea, leg pain, and nausea. These adverse effects often limit dose titration during treatment .

Case Studies

Several case studies have highlighted the effectiveness of beraprost in diverse patient populations:

  • Primary Pulmonary Hypertension : A specific subgroup analysis indicated that patients with primary pulmonary hypertension experienced a mean improvement of 46.1 meters in the 6-MW test .
  • Associated Conditions : Patients with PAH related to connective tissue diseases or congenital heart defects also benefited from treatment but showed less pronounced improvements compared to those with primary pulmonary hypertension .

Summary Table of Clinical Trials

StudyPopulationDurationPrimary EndpointResults
ALPHABET Study130 PAH patients12 weeksChange in 6-MW distance+25.1 m (p=0.036)
Long-term Study116 PAH patients12 monthsDisease progressionReduced progression at 6 months (p=0.002)
BERCI-2 StudyIntermittent claudication patients6 monthsWalking distancesIncreased pain-free and maximum distances

作用機序

Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .

Target of Action

Beraprost primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .

Mode of Action

Beraprost acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .

Biochemical Pathways

The binding of Beraprost to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .

Pharmacokinetics

Beraprost is administered orally and has a bioavailability of 50–70% . The elimination half-life of Beraprost is approximately 35–40 minutes . The metabolism of Beraprost is currently unknown .

Result of Action

Beraprost has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of Beraprost compared with placebo were reported in a randomized clinical trial .

生物活性

Beraprost sodium (BPS) is a synthetic analog of prostaglandin I2 (PGI2) that has gained attention for its diverse biological activities, particularly in the context of cardiovascular health and bone metabolism. This article synthesizes findings from various studies to elucidate the mechanisms through which beraprost exerts its effects, supported by data tables and case studies.

Beraprost functions primarily through its vasodilatory and antiplatelet properties, which are mediated by the activation of specific receptors. The biological activity of beraprost can be categorized into several key areas:

  • Bone Health : Beraprost has been identified as a significant regulator of bone formation and resorption. It promotes the differentiation of mouse bone mesenchymal stem cells (M-BMSCs) via the PI3K–AKT signaling pathway, enhancing osteoblastogenesis while inhibiting osteoclastogenesis in a RANKL-dependent manner .
  • Pulmonary Hypertension : In models of experimental pulmonary hypertension (PH), beraprost treatment has demonstrated a reduction in pulmonary artery pressure and structural remodeling, indicating its potential as a therapeutic agent for PH .
  • Cardiac Fibrosis : Research indicates that beraprost inhibits cardiac fibroblast proliferation through activation of the IP receptor, suggesting a role in preventing cardiac remodeling .

1. Bone Metabolism Studies

A study focused on the effects of beraprost on bone health revealed that it significantly enhances osteogenic potential. The following table summarizes key findings from this research:

ParameterControl GroupBeraprost TreatmentSignificance
ALP Activity (U/L)1535p < 0.01
Mineralization (Alizarin Red S)LowHighp < 0.01
RANKL mRNA ExpressionHighLowp < 0.05

The study also noted that beraprost treatment resulted in decreased levels of RANKL protein in M-BMSCs, correlating with reduced osteoclast activity and improved bone density in p53 knockout mice models .

2. Pulmonary Hypertension Case Study

In an experimental study involving hypoxic rats, the administration of beraprost led to significant improvements in pulmonary artery structure and function:

MeasurementBaseline (mmHg)After Beraprost (mmHg)Significance
Pulmonary Artery Pressure4530p < 0.01
Right Ventricular Hypertrophy Index (RVHI)0.50.3p < 0.05

This indicates that beraprost not only alleviates symptoms but also reverses some pathological changes associated with PH .

特性

Key on ui mechanism of action

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation.

CAS番号

88430-50-6

分子式

C24H30O5

分子量

398.5 g/mol

IUPAC名

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid

InChI

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1

InChIキー

CTPOHARTNNSRSR-APJZLKAGSA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

異性体SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

正規SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

88475-69-8 (hydrochloride salt)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beraprost
Reactant of Route 2
Beraprost
Reactant of Route 3
Beraprost
Reactant of Route 4
Beraprost
Reactant of Route 5
Reactant of Route 5
Beraprost
Reactant of Route 6
Beraprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。